N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide
CAS No.: 1019102-05-6
Cat. No.: VC11927885
Molecular Formula: C15H15N5O4S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019102-05-6 |
|---|---|
| Molecular Formula | C15H15N5O4S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C15H15N5O4S/c1-9-8-12(19-20(9)2)14-17-18-15(24-14)16-13(21)10-4-6-11(7-5-10)25(3,22)23/h4-8H,1-3H3,(H,16,18,21) |
| Standard InChI Key | BPEAJELTZDXBCW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
| Canonical SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide is an organic compound with the molecular formula C₁₅H₁₅N₅O₄S and a molecular weight of 361.4 g/mol . Its IUPAC name, N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide, reflects its hybrid structure comprising a pyrazole ring substituted with methyl groups, a 1,3,4-oxadiazole core, and a methanesulfonylbenzamide side chain .
Structural Features and Stereochemistry
The compound’s 2D structure (Figure 1) reveals a planar oxadiazole ring bridging the pyrazole and benzamide groups. The pyrazole ring (1,5-dimethyl substitution) and the methanesulfonyl group (-SO₂CH₃) at the para position of the benzamide contribute to its electronic configuration . The absence of chiral centers simplifies its stereochemical profile, though conformational flexibility arises from rotational freedom in the oxadiazole-benzamide linkage .
Spectroscopic Identifiers
-
SMILES:
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
These identifiers facilitate database searches and computational modeling.
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step protocol involving:
-
Condensation: Formation of the 1,3,4-oxadiazole ring through cyclization of a diacylhydrazine intermediate.
-
Functionalization: Introduction of the methanesulfonyl group via sulfonation of the benzamide precursor.
-
Coupling: Linking the pyrazole moiety to the oxadiazole ring using peptide coupling reagents.
A representative route (Figure 2) begins with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which undergoes hydrazide formation, followed by cyclization with carbon disulfide to yield the oxadiazole core. Subsequent sulfonation and benzamide coupling complete the synthesis.
Reaction Optimization
Key parameters include:
-
Temperature: Cyclization steps require elevated temperatures (80–100°C).
-
Catalysts: Lewis acids (e.g., ZnCl₂) enhance oxadiazole ring formation.
-
Solvents: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
Physicochemical Properties
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume